molecular formula C6H5BrN2O2 B13651871 2-Bromo-5-hydroxynicotinamide

2-Bromo-5-hydroxynicotinamide

Cat. No.: B13651871
M. Wt: 217.02 g/mol
InChI Key: LYLHOHFTXHCCNJ-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxynicotinamide is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of nicotinamide, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a bromine atom, and a hydroxyl group is present at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxynicotinamide typically involves the bromination of 5-hydroxynicotinamide. One common method is the reaction of 5-hydroxynicotinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 5-hydroxynicotinamide is reacted with bromine in a solvent system. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxynicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include substituted nicotinamides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include 2-bromo-5-hydroxy-3-pyridinecarboxaldehyde or 2-bromo-5-hydroxy-3-pyridinecarboxylic acid.

    Reduction Reactions: Products include 2-bromo-5-aminonicotinamide or other reduced derivatives.

Scientific Research Applications

2-Bromo-5-hydroxynicotinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxynicotinamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    2-Bromo-5-hydroxynicotinic acid: Similar in structure but with a carboxylic acid group instead of an amide group.

    5-Bromo-2-hydroxynicotinamide: An isomer with the bromine and hydroxyl groups at different positions.

    2-Chloro-5-hydroxynicotinamide: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 2-Bromo-5-hydroxynicotinamide is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective substitution and oxidation reactions makes it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry research.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

2-bromo-5-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-5-4(6(8)11)1-3(10)2-9-5/h1-2,10H,(H2,8,11)

InChI Key

LYLHOHFTXHCCNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Br)O

Origin of Product

United States

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